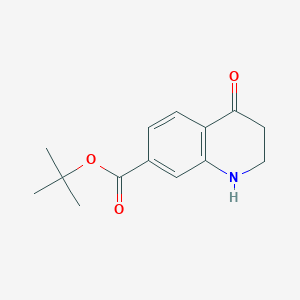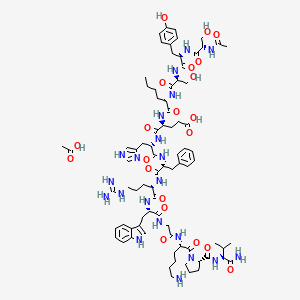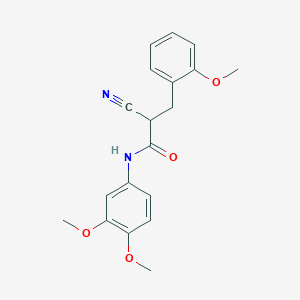![molecular formula C19H20N4O3S B2442430 (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2197241-76-0](/img/structure/B2442430.png)
(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several structural components that are common in medicinal chemistry, including a benzo[d]oxazole ring and a pyrrolidine ring . Benzo[d]oxazole is a heterocyclic compound consisting of a benzene ring fused to an oxazole ring. Pyrrolidine is a cyclic amine with a five-membered ring. These structures are often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[d]oxazole and pyrrolidine rings, along with the thiazol-2-yloxy and pyrrolidin-1-yl functional groups. The exact 3D structure would depend on the specific stereochemistry at the various chiral centers in the molecule .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich heterocyclic rings, which could potentially undergo electrophilic aromatic substitution reactions. The amine groups could also participate in reactions such as acylation or alkylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and heterocyclic rings could enhance its solubility in polar solvents .
Applications De Recherche Scientifique
Novel Synthesis Methods
Research has explored novel synthesis routes for bicyclic compounds with fused rings, including pyrrole, oxazole, and imidazole derivatives, demonstrating the versatility of such structures in organic synthesis (Katritzky, Singh, & Bobrov, 2004). Such methodologies highlight the compound's potential as a precursor for diverse heterocyclic compounds, which are pivotal in drug development and materials science.
Antibacterial Activity
A study on the synthesis and antibacterial screening of thiazolyl pyrazole and benzoxazole derivatives, including compounds similar in structure to the given chemical, has indicated promising antibacterial properties (Landage, Thube, & Karale, 2019). These findings suggest potential applications in developing new antimicrobial agents, underlining the importance of such chemical structures in addressing antibiotic resistance.
Theoretical and Computational Studies
The structural and electronic properties of related compounds have been investigated using density functional theory (DFT), providing insight into their reactivity and interaction with biological targets (Huang et al., 2021). These studies are crucial for understanding the fundamental properties of such molecules and for designing compounds with optimized pharmacological profiles.
Anticancer Evaluation
Synthesis of compounds with similar structures has been evaluated for anticancer activity, highlighting the potential of these molecules in developing novel therapeutic agents (Gouhar & Raafat, 2015). The ability to synthesize and modify such structures opens new avenues for cancer research, where specificity and efficacy are paramount.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c24-17(22-10-7-13(12-22)25-19-20-8-11-27-19)15-5-3-9-23(15)18-21-14-4-1-2-6-16(14)26-18/h1-2,4,6,8,11,13,15H,3,5,7,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMGNOUGGIRABB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)N4CCC(C4)OC5=NC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2442347.png)
![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2442348.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2442357.png)

![5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2442359.png)



![[2-(4-Ethylanilino)-2-oxoethyl] 4-chlorobenzoate](/img/structure/B2442366.png)

![2-Methyl-5-(morpholino(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2442368.png)

